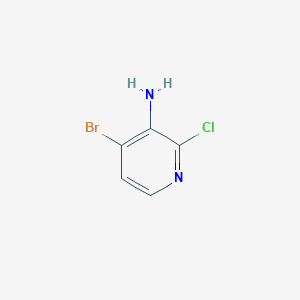

4-Bromo-2-chloropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNJTGQNJXCFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616370 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354021-09-2 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Scaffold in Modern Synthesis

An In-depth Technical Guide to 4-Bromo-2-chloropyridin-3-amine

This compound, identified by CAS Number 1354021-09-2, is a halogenated pyridine derivative that has emerged as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with three distinct functional groups—an amine, a bromine atom, and a chlorine atom—provides a unique platform for molecular elaboration. The strategic placement of these groups allows for selective and sequential chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures.[2] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development.[3][4]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is defined by a pyridine ring with substituents at the 2, 3, and 4 positions. This arrangement of an amino group and two different halogens on an electron-deficient aromatic ring dictates its chemical behavior and synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1354021-09-2 | [1][5] |

| Molecular Formula | C₅H₄BrClN₂ | [5] |

| Molecular Weight | 207.46 g/mol | [5][6] |

| Synonyms | 4-bromo-2-chloro-3-pyridinamine | [5] |

| Appearance | White to Yellow-brown Solid or semi-solid | |

| Purity | Typically ≥95% | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Note: Specific properties like melting and boiling points are not consistently reported across suppliers and should be determined experimentally for a specific batch.

Synthesis Methodology: A Representative Protocol

The synthesis of polysubstituted pyridines often involves a multi-step sequence of functional group introduction and manipulation. While proprietary methods exist, a common strategy involves the halogenation of a pre-functionalized pyridine ring. The following protocol describes a representative synthesis starting from a readily available chloropyridinamine, illustrating a plausible and widely understood approach in organic chemistry.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is based on the established reactivity of aminopyridines toward electrophilic halogenating agents, such as N-Bromosuccinimide (NBS). The amino group activates the ring towards electrophilic substitution, directing the incoming bromine atom.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-pyridin-3-amine (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the resulting solution to 0°C using an ice-water bath.

Step 2: Bromination

-

In a separate container, weigh N-Bromosuccinimide (NBS) (1.0-1.1 eq).

-

Add the NBS to the cooled reaction mixture portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly. The amino group directs the bromination, and the 4-position is sterically and electronically favored.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

Step 3: Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, which enables chemists to perform selective modifications in a controlled, stepwise manner.

Core Reactivity Principles

-

Orthogonal Halogen Reactivity : The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2] This allows for selective functionalization at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom of the pyridine ring, making it susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols).[2][7] This reaction is a powerful tool for introducing diverse side chains.

-

Amino Group Functionalization : The primary amine at the 3-position can undergo standard reactions such as acylation, alkylation, or diazotization, providing another handle for molecular diversification.

Applications in Drug Discovery

This molecule is a quintessential building block for constructing libraries of compounds for high-throughput screening and lead optimization.[8] The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors where it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[4]

By leveraging its distinct reactive sites, this compound serves as a key intermediate for a range of pharmaceutically relevant compounds.[3][9]

Synthetic Utility Diagram

Sources

- 1. 1354021-09-2|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. nbinno.com [nbinno.com]

- 8. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-2-chloropyridin-3-amine (CAS Number: 1354021-09-2), a trifunctionalized pyridine derivative, has emerged as a valuable and versatile intermediate. Its unique arrangement of a nucleophilic amino group and two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective chemical manipulation, offers a powerful platform for the synthesis of a diverse array of novel compounds, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into the core principles governing its reactivity, explore its utility in key cross-coupling reactions, and present detailed experimental protocols to empower researchers in leveraging this potent synthetic tool.

Core Chemical Attributes and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine core itself is an electron-deficient aromatic system, influencing the reactivity of its substituents.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 1354021-09-2 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| Appearance | White to off-white solid |

| Key Features | Amino group at C3, Bromine at C4, Chlorine at C2 |

The key to unlocking the synthetic potential of this molecule lies in the selective reaction of the bromo and chloro substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The general trend for bond dissociation energy is C-Cl > C-Br > C-I.[1] Consequently, the carbon-bromine bond at the C4 position is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C2 position. This inherent reactivity difference forms the basis for site-selective functionalization.

Furthermore, the amino group at the C3 position can influence the electronic properties of the pyridine ring and may also participate in directing or chelating to the metal catalyst in certain reactions, potentially modulating the reactivity and selectivity of subsequent transformations.

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents with a high degree of control.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential and site-selective approach to biaryl and heteroaryl synthesis.

Logical Workflow for Sequential Suzuki-Miyaura Coupling:

Caption: Sequential Suzuki-Miyaura coupling of this compound.

The initial Suzuki-Miyaura coupling will preferentially occur at the more reactive C4-bromo position under standard conditions, leaving the C2-chloro position available for a subsequent, often more forcing, coupling reaction. This stepwise functionalization allows for the controlled synthesis of unsymmetrically substituted 2,4-diarylpyridin-3-amines.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at the C4-Position

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv) or other suitable Pd catalyst/ligand system

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-chloropyridin-3-amine.

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the C4-bromo position of this compound is the primary site for this transformation under controlled conditions. This allows for the selective introduction of a wide range of primary and secondary amines.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Site-selective Buchwald-Hartwig amination of this compound.

The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and selectivity in the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination at the C4-Position

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 0.02-0.10 equiv)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a dry Schlenk tube.

-

Add the base, this compound, and a stir bar.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound has been leveraged in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors. The substituted aminopyridine scaffold is a common pharmacophore in this class of drugs.

While direct, published examples detailing the use of CAS 1354021-09-2 are often found within the patent literature, the synthetic strategies employed are analogous to those described above. For instance, in the synthesis of certain kinase inhibitors, the 4-position of the pyridine ring is often functionalized with a larger aryl or heteroaryl group via a Suzuki-Miyaura coupling, while the 2-position might be substituted with a smaller amine or other functional group in a subsequent step.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature, coupled with the predictable and controllable reactivity of its halogen substituents, provides a robust platform for the construction of complex, highly substituted pyridine derivatives. The ability to perform sequential, site-selective cross-coupling reactions makes this compound particularly valuable for the synthesis of libraries of compounds for drug discovery and for the efficient construction of complex target molecules. As the demand for novel heterocyclic compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

-

Levin, J. I. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016 , 7, 5495-5512. [Link]

Sources

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine: An In-depth Technical Guide for Heterocyclic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with profound biological and physical properties.[1] Among the vast arsenal of pyridine-based building blocks, 4-Bromo-2-chloropyridin-3-amine emerges as a particularly strategic and versatile intermediate. Its unique trifunctional nature—an amine and two distinct halogen atoms at electronically differentiated positions—offers a rich platform for selective, sequential, and diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and showcase its power in the construction of complex, value-added heterocyclic compounds.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1354021-09-2 | [2] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | White to Yellow-brown Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3] |

The synthesis of this compound is typically achieved through the electrophilic bromination of a readily available starting material, 2-chloropyridin-4-amine.[4][5] The regioselectivity of this reaction is directed by the activating effect of the amino group.

Detailed Synthesis Protocol

A general and reliable procedure for the synthesis of this compound is as follows[4]:

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

To a stirred solution of 2-chloropyridin-4-amine (1.0 equivalent) in acetic acid, cool the mixture to 0°C under a nitrogen atmosphere.

-

Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.

The Core of Versatility: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed and selective approach to the synthesis of complex molecules.

-

The Amino Group: The primary amine at the C3 position is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. It also serves as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.

-

The Halogen Atoms: The true power of this building block comes from the two different halogen atoms at the C2 and C4 positions. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[6][7] This difference in reactivity is the cornerstone of its application in sequential cross-coupling reactions. The C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the selective functionalization of the C4 position while leaving the C2-Cl bond intact for subsequent transformations.

Caption: Reactivity hotspots of this compound.

Key Synthetic Transformations: A Practical Guide

The differential reactivity of this compound allows for a range of selective transformations. Below are generalized protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8][9] Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the C4 position of this compound.

Generalized Protocol:

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology (Illustrative): [10]

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110°C) for several hours until completion, as monitored by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the 4-aryl-2-chloropyridin-3-amine derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6][11] Again, the C4-Br bond of this compound is the preferred site for this transformation.

Generalized Protocol:

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology (Illustrative): [12][13]

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

-

Add this compound (1.0 equiv.) and anhydrous solvent (e.g., THF).

-

Add the primary or secondary amine (1.2 equiv.) followed by a strong, non-nucleophilic base such as LiHMDS (2.5 equiv.).

-

Seal the tube and heat the reaction mixture (e.g., 65°C) with stirring for several hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are versatile handles for further transformations.[14][15] The C4-Br bond is the reactive site for this palladium and copper co-catalyzed reaction.

Generalized Protocol:

Caption: Generalized workflow for Sonogashira coupling.

Step-by-Step Methodology (Illustrative): [16]

-

In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

-

Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, perform a standard workup, which may involve dilution with an organic solvent and washing with water or saturated aqueous ammonium chloride.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Application in the Synthesis of Fused Heterocycles: The Gateway to Pyrido[2,3-b]pyrazines

One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems, such as the medicinally important pyrido[2,3-b]pyrazines.[17][18][19] These scaffolds are present in a variety of biologically active molecules, including kinase inhibitors and antibacterial agents.[19][20]

The synthesis of a pyrido[2,3-b]pyrazine core can be envisioned through a sequential functionalization of this compound. A plausible synthetic route involves an initial Buchwald-Hartwig amination at the C4 position, followed by an intramolecular cyclization.

Plausible Synthetic Pathway to Pyrido[2,3-b]pyrazines:

Caption: Plausible synthetic pathway to Pyrido[2,3-b]pyrazines.

This strategic approach allows for the introduction of diversity at two key positions of the final heterocyclic system, making it highly valuable for the generation of compound libraries for drug discovery.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold, accessible from this compound, is a key structural motif in a number of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[21][22] For instance, Janus kinase (JAK) inhibitors are an important class of drugs for treating inflammatory conditions.[21][23][24] The ability to readily synthesize substituted pyrido[2,3-b]pyrazines makes this compound a valuable starting material in the quest for novel and selective kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique arrangement of functional groups allows for selective and sequential transformations, providing a robust platform for the construction of diverse molecular architectures. The principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions are key to unlocking the full potential of this intermediate. As demonstrated, its application in the synthesis of medicinally relevant scaffolds such as pyrido[2,3-b]pyrazines highlights its significance for researchers in drug discovery and development. A thorough understanding of the reactivity and synthetic protocols associated with this building block will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.

References

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

- Vertex AI Search. (n.d.).

-

RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

-

National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

-

PubMed. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

-

PubMed. (1982). [Pyrazine-1,4-dioxides fused to heterocycles / 2nd comm.: Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides (author's transl)]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Organic Chemistry Data. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative, bioactive fused pyridine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Retrieved from [Link]

-

PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Selective Covalent Janus Kinase 3 Inhibitors. Retrieved from [Link]

-

PubMed. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1354021-09-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1354021-09-2 [sigmaaldrich.com]

- 4. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Pyrazine-1,4-dioxides fused to heterocycles / 2nd comm.: Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged status due to their prevalence in FDA-approved drugs and their capacity for versatile chemical modifications.[1][2] This technical guide delves into the nuanced yet powerful role of 4-Bromo-2-chloropyridin-3-amine (CAS No. 1354021-09-2), a trifunctionalized pyridine scaffold poised for significant applications in medicinal chemistry. We will explore its inherent chemical reactivity, providing a rationale for its use in constructing complex molecular architectures, particularly those targeting protein kinases. This guide will provide field-proven insights into experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on its potential in developing next-generation therapeutics.

Introduction: The Rationale for a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets.[2] The strategic placement of functional groups on this core structure dictates its synthetic utility and ultimate pharmacological profile. This compound presents a compelling trifecta of functionalities: an amine, a bromine atom, and a chlorine atom, each offering a distinct handle for synthetic diversification.

-

The Amino Group: Serves as a key nucleophile or a point for amide bond formation, crucial for building out molecular complexity and engaging in hydrogen bonding with target proteins.[3][4]

-

The Halogens (Bromo and Chloro): Act as orthogonal synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The differential reactivity of the C-Br versus the C-Cl bond allows for sequential and regioselective functionalization.[5]

This unique arrangement of functional groups makes this compound an ideal starting material for the synthesis of highly substituted pyridine derivatives, including fused ring systems like pyrido[2,3-d]pyrimidines, which are prominent scaffolds in a multitude of kinase inhibitors.[6][7][8]

Strategic Synthesis: Harnessing Differential Reactivity

The primary value of this compound lies in the ability to selectively functionalize the molecule at its three reactive sites. The general hierarchy of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a principle that underpins the synthetic strategy for this scaffold.

Regioselective Cross-Coupling Reactions

The C4-Br bond is significantly more reactive than the C2-Cl bond in typical palladium-catalyzed reactions. This allows for selective functionalization at the 4-position while leaving the 2-position intact for subsequent modification.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a diverse array of aryl or heteroaryl substituents can be introduced at the 4-position. The 2-chloro and 3-amino groups remain available for further elaboration.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

-

Rationale: Microwave irradiation can significantly accelerate reaction times and improve yields for less reactive substrates. This protocol is designed for rapid library synthesis and optimization.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, 0.2 M)

-

Microwave vial with a stir bar

-

-

Procedure:

-

To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the 1,4-dioxane/water solvent mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120-150 °C for 15-30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Construction of Fused Ring Systems: The Gateway to Kinase Inhibitors

The 3-amino group of this compound is perfectly positioned to act as a nucleophile in cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly powerful application is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors, including Palbociclib.[7][8]

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This workflow illustrates a potential pathway to a key kinase inhibitor scaffold starting from this compound.

Caption: A potential synthetic route to a kinase inhibitor scaffold.

Applications in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase active site. The 2,4-diaminopyrimidine and related pyrido[2,3-d]pyrimidine scaffolds are exceptionally well-suited for this purpose.[9][10][11][12][13]

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around these core scaffolds, facilitating the optimization of potency and selectivity.

Structure-Activity Relationships (SAR)

The ability to independently modify the 2, 3, and 4 positions of the pyridine ring is crucial for developing a comprehensive SAR.

| Position of Substitution | Rationale for Modification in Kinase Inhibitor Design |

| C4-Aryl/Heteroaryl | Often extends into the solvent-exposed region of the kinase active site, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to improve potency and selectivity. |

| N3-derived fused ring | The pyrimidine portion of the fused ring system typically forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. |

| C2-substituent | Can be modified to fine-tune the electronic properties of the ring system or to probe for additional interactions in the ATP binding pocket. The chloro-substituent can be replaced via nucleophilic aromatic substitution or other cross-coupling reactions. |

Case Study: Targeting Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases are validated targets in oncology.[14] Approved TRK inhibitors like Larotrectinib and Entrectinib feature complex heterocyclic cores. The pyrazolo[3,4-b]pyridine scaffold, structurally accessible from aminopyridine precursors, is a known core for TRK inhibitors.[6] this compound represents a strategic starting material for the synthesis of novel TRK inhibitor analogues, allowing for diversification at multiple points to optimize for potency against wild-type and resistant mutant kinases.

Caption: Mapping functional handles to kinase inhibitor pharmacophores.

Conclusion and Future Perspectives

This compound is a highly versatile and strategic building block for modern medicinal chemistry. Its trifunctional nature allows for controlled, regioselective synthesis of complex, highly substituted pyridine and fused-pyrimidine scaffolds. The demonstrated utility of these scaffolds in the design of potent and selective kinase inhibitors underscores the immense potential of this readily accessible intermediate. As the demand for novel kinase inhibitors continues to grow, particularly for overcoming drug resistance, the strategic application of versatile building blocks like this compound will be instrumental in the discovery and development of the next generation of targeted therapies.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-chloropyridin-3-amine: Pathways and Methodologies

Abstract

This in-depth technical guide provides a comprehensive review of the synthetic pathways for 4-Bromo-2-chloropyridin-3-amine, a critical building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the chemical principles, experimental protocols, and strategic considerations for the synthesis of this important intermediate. We will delve into a validated multi-step synthesis, providing not only the procedural steps but also the underlying scientific rationale for each transformation, ensuring a deep and practical understanding of the process.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile electronic properties and ability to engage in a wide range of biological interactions. Among these, this compound stands out as a highly functionalized and synthetically valuable intermediate. Its unique arrangement of chloro, bromo, and amino substituents on the pyridine ring offers multiple points for diversification, making it a sought-after precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the amino group provides a handle for further derivatization.

This guide will focus on a robust and well-documented synthetic route, starting from the readily available 3-aminopyridine. We will explore each step of the synthesis in detail, from the initial chlorination to the final deprotection, providing a thorough understanding of the reaction mechanisms and experimental nuances.

A Validated Multi-Step Synthesis Pathway

The most practical and scientifically sound approach to the synthesis of this compound is a multi-step sequence that allows for precise control over the introduction of each functional group. This pathway can be broken down into four key stages:

-

Chlorination: The synthesis commences with the regioselective chlorination of 3-aminopyridine to produce 2-chloro-3-aminopyridine.

-

Protection: The amino group of 2-chloro-3-aminopyridine is then protected, typically through acetylation, to modulate its reactivity and direct the subsequent bromination.

-

Bromination: The protected intermediate undergoes regioselective bromination at the 4-position of the pyridine ring.

-

Deprotection: The final step involves the removal of the protecting group to yield the target molecule, this compound.

The following sections will provide a detailed examination of each of these steps, including reaction mechanisms, experimental protocols, and key process parameters.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 2-chloro-3-aminopyridine

The initial step involves the chlorination of 3-aminopyridine. Direct chlorination of the pyridine ring can be challenging due to the deactivating effect of the ring nitrogen. However, the amino group at the 3-position activates the ring towards electrophilic substitution. A common and effective method for this transformation is the use of a chlorinating agent in the presence of an acid.

Reaction Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism. The protonated pyridine ring is less susceptible to electrophilic attack, but the activating effect of the amino group directs the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. The 2-position is sterically and electronically favored for substitution.

Experimental Protocol: A widely used method involves the reaction of 3-aminopyridine with hydrogen peroxide in the presence of hydrochloric acid[1].

-

Materials:

-

3-aminopyridine

-

Concentrated Hydrochloric Acid

-

30% Hydrogen Peroxide

-

Sodium Hydroxide solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Procedure:

-

Dissolve 3-aminopyridine in concentrated hydrochloric acid and cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-aminopyridine, which can be purified by recrystallization or column chromatography.

-

Step 2: Protection of the Amino Group (Acetylation)

To prevent unwanted side reactions and to control the regioselectivity of the subsequent bromination step, the amino group of 2-chloro-3-aminopyridine is protected. Acetylation is a common and effective method for this purpose, converting the highly activating amino group into a less activating acetamido group.

Reaction Mechanism: The acetylation of the primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Experimental Protocol:

-

Materials:

-

2-chloro-3-aminopyridine

-

Acetic Anhydride or Acetyl Chloride

-

A base (e.g., Pyridine or Triethylamine)

-

An inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

-

Procedure:

-

Dissolve 2-chloro-3-aminopyridine in an inert solvent and add a base (e.g., pyridine or triethylamine).

-

Cool the mixture in an ice bath and slowly add the acetylating agent (acetic anhydride or acetyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-3-acetamidopyridine.

-

Step 3: Regioselective Bromination

This is a critical step in the synthesis, as the regioselective introduction of the bromine atom at the 4-position is essential. The acetamido group, being an ortho-, para-director, will direct the incoming electrophile to the 4- and 6-positions. The chloro group at the 2-position is a deactivating group but also an ortho-, para-director. The combination of these directing effects, along with steric hindrance, favors bromination at the 4-position. N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations[2].

Reaction Mechanism: The bromination proceeds via an electrophilic aromatic substitution. The acetamido group activates the pyridine ring, and the electrophilic bromine (generated from NBS) attacks the electron-rich 4-position.

Experimental Protocol:

-

Materials:

-

2-chloro-3-acetamidopyridine

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

-

-

Procedure:

-

Dissolve 2-chloro-3-acetamidopyridine in a suitable solvent.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS). The reaction may require gentle heating to proceed at a reasonable rate.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess NBS.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 4-bromo-2-chloro-3-acetamidopyridine, which can be purified by recrystallization or column chromatography.

-

Step 4: Deprotection of the Amino Group (Hydrolysis)

The final step in the synthesis is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by hydrolysis under acidic or basic conditions.

Reaction Mechanism: The hydrolysis of the amide bond can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.

Experimental Protocol (Acidic Hydrolysis):

-

Materials:

-

4-bromo-2-chloro-3-acetamidopyridine

-

Aqueous Hydrochloric Acid or Sulfuric Acid

-

Sodium Hydroxide or Sodium Bicarbonate for neutralization

-

-

Procedure:

-

Suspend or dissolve 4-bromo-2-chloro-3-acetamidopyridine in an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.

-

The product, this compound, may precipitate out of the solution and can be collected by filtration.

-

Alternatively, the product can be extracted into an organic solvent, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

-

Visualization of the Synthetic Pathway

To provide a clear visual representation of the entire synthetic process, the following diagram illustrates the transformation from the starting material to the final product.

Caption: Multi-step synthesis of this compound.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |

| 1 | Chlorination | HCl, H₂O₂ | Water | 0 - RT | 70-85 |

| 2 | Acetylation | Acetic Anhydride | Dichloromethane | 0 - RT | 90-98 |

| 3 | Bromination | N-Bromosuccinimide | Acetonitrile | RT - Reflux | 60-75 |

| 4 | Hydrolysis | HCl (aq) | Water | Reflux | 85-95 |

Conclusion and Future Perspectives

The multi-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. Each step has been chosen for its efficiency, selectivity, and amenability to standard laboratory procedures. The strategic use of a protecting group is key to achieving the desired regioselectivity in the bromination step, a common challenge in the synthesis of polysubstituted pyridines.

As the demand for novel and complex heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the development of robust and efficient synthetic routes to key building blocks like this compound is of paramount importance. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies, to further streamline the synthesis of this valuable intermediate.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4-Bromo-2-chloropyridin-3-amine Derivatives

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs. Its unique electronic properties and ability to form hydrogen bonds make it an exceptional anchor for designing molecules that interact with a wide array of biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profiles.

This guide focuses on the untapped potential of derivatives based on the 4-Bromo-2-chloropyridin-3-amine core. The presence of multiple halogen atoms offers distinct handles for synthetic diversification, while the aminopyridine moiety is a well-established pharmacophore in many kinase inhibitors.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. Our narrative will delve into the causality behind experimental choices, grounding our discussion in the principles of modern drug discovery.

Synthetic Strategies: Building a Diverse Chemical Library

The this compound scaffold is ripe for chemical modification. The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, and a primary amine at position 3, provides multiple avenues for diversification. Modern cross-coupling reactions are the primary tools for elaborating this core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, offering a robust platform for generating a library of novel derivatives.

-

Suzuki-Miyaura Coupling: The bromine atom at the C4-position is particularly susceptible to Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe different pockets of a biological target. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄), and an arylboronic acid in a suitable solvent system like 1,4-dioxane/water.[2][3]

-

Buchwald-Hartwig Amination: The C-N bond is a cornerstone of many pharmaceutical compounds. The Buchwald-Hartwig amination is a powerful method for coupling the aryl halides on the pyridine ring with a diverse range of primary and secondary amines.[4] The reactivity of the halogens typically follows the trend I > Br > Cl, suggesting that the C4-bromo position would be more reactive than the C2-chloro position under carefully controlled conditions.[5] This allows for the selective introduction of various amino substituents, which can significantly impact the compound's solubility and biological activity.

Amide Bond Formation

The 3-amino group serves as a key handle for creating amide derivatives. Standard amide coupling protocols, reacting the amine with carboxylic acids or their activated derivatives (e.g., acid chlorides), can be employed to introduce a vast array of functionalities. These modifications can influence the compound's hydrogen bonding capabilities and overall conformation.

Caption: Synthetic pathways for derivatization.

Biological Evaluation: Uncovering Therapeutic Potential

Given the structural similarities of aminopyridines to the adenine core of ATP, a primary hypothesis is that this compound derivatives will exhibit inhibitory activity against protein kinases.[1] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[6] Therefore, a logical starting point for biological evaluation is to screen these novel compounds for anticancer activity and specific kinase inhibition.

In Vitro Anticancer Activity: The MTT Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound on cell viability.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition: Targeting Dysregulated Signaling

To investigate the mechanism of action, it is crucial to assess the inhibitory activity of the compounds against specific protein kinases. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method for measuring kinase activity.[4]

Principle of Luminescence-Based Kinase Assays: These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[4]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase (e.g., Src, VEGFR2), and the appropriate substrate in a kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

-

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for biological evaluation.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core and correlation of these changes with biological activity are essential for identifying potent and selective lead compounds. Based on published data for similar scaffolds, we can anticipate certain SAR trends.[7][8]

| Derivative | Modification | Anticipated Impact on Activity | Rationale |

| Series A | Aryl groups at C4 via Suzuki coupling | Potency may vary with the electronic and steric properties of the aryl group. | The aryl group can interact with hydrophobic pockets in the kinase ATP-binding site. Electron-withdrawing or -donating groups can modulate the electronics of the pyridine ring.[7] |

| Series B | Substituted amines at C4 via Buchwald-Hartwig | Increased solubility and potential for new hydrogen bond interactions. | Basic amine side chains can improve aqueous solubility, which is often a challenge with kinase inhibitors. The nature of the amine can influence interactions with the solvent-exposed region of the kinase.[7] |

| Series C | Amides at the 3-amino position | Can introduce new hydrogen bond donors/acceptors and alter the compound's conformational preferences. | The amide linkage can mimic peptide bonds and interact with key residues in the kinase hinge region. |

Targeting Key Signaling Pathways in Cancer

The anticancer activity of these novel derivatives is likely mediated by the inhibition of key signaling pathways that are dysregulated in cancer. Two such pathways that are frequently targeted by pyridine-based inhibitors are the Src and VEGFR signaling cascades.

The Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[5][9] Its overexpression or activation is implicated in various cancers. Inhibition of Src can disrupt these oncogenic signals.

Caption: Key nodes in the Src signaling pathway.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels.[10][11] Tumors require a blood supply to grow and metastasize, making VEGFR a critical target for anticancer therapies.

Caption: Key nodes in the VEGFR2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The established role of the aminopyridine moiety in kinase inhibition provides a strong rationale for investigating these derivatives as anticancer agents.

The path forward involves a systematic approach:

-

Synthesis: Generate a focused library of derivatives, exploring a range of substituents at the C4 and 3-amino positions.

-

Screening: Conduct primary screening for cytotoxicity against a panel of cancer cell lines and for inhibitory activity against a panel of relevant kinases.

-

Lead Optimization: Elucidate the structure-activity relationships to guide the design of more potent and selective analogs.

-

In Vivo Studies: Advance the most promising lead compounds to in vivo models to assess their efficacy and pharmacokinetic properties.

This technical guide provides the foundational knowledge and experimental framework to embark on the exciting journey of exploring the biological activities of novel this compound derivatives. Through rigorous and logical scientific inquiry, the full therapeutic potential of this versatile scaffold can be unlocked.

References

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

Foreword: The Critical Role of Intermediate Stability in Drug Development

An In-Depth Technical Guide to the Stability and Degradation of 4-Bromo-2-chloropyridin-3-amine

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a market-approved drug is long and fraught with scientific challenges. A critical, yet often underestimated, aspect of this journey is the characterization of key chemical intermediates. This compound is one such intermediate, a versatile halogenated pyridine derivative that serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its unique arrangement of an amine group and two different halogen atoms on a pyridine ring offers multiple reactive sites for constructing complex molecular architectures.[2]

However, the very reactivity that makes this compound a valuable synthetic tool also predisposes it to potential instability. Understanding the intrinsic stability of this compound and its degradation pathways is not merely an academic exercise. It is a cornerstone of ensuring the final API's quality, safety, and efficacy. Degradation of an intermediate can lead to impurity formation, reduced yield, and the introduction of potentially mutagenic or toxic species into the manufacturing process.

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. We will move beyond rote protocol recitation to explore the underlying chemical principles, the logic behind experimental design, and the interpretation of results, all within the context of regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Profile and Predicted Reactivity

A thorough understanding of a molecule's inherent properties is the foundation of any stability study.

Core Properties

This compound is a substituted pyridine with the following key characteristics:

| Property | Value | Source(s) |

| CAS Number | 1354021-09-2 | [5] |

| Molecular Formula | C₅H₄BrClN₂ | [6][7] |

| Molecular Weight | 207.46 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [8] |

| Predicted XlogP | 1.8 - 2.08 | [6][9] |

| Melting Point | 150-151°C | [10] |

| Boiling Point | 329°C | [10] |

Note: Some sources may refer to isomers. It is crucial to confirm the specific isomer via CAS number.

Predicted Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

-

Nucleophilic Substitution: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing halogen substituents (Cl and Br).[2] Consequently, the carbon atoms bonded to the halogens are electrophilic and susceptible to nucleophilic attack. The relative leaving group ability (generally Br > Cl) suggests that the C-Br bond at position 4 may be more labile than the C-Cl bond at position 2, though this can be influenced by reaction conditions.[2]

-

Hydrolytic Instability: Under aqueous acidic or basic conditions, the primary degradation pathway is likely to be the hydrolysis of the C-Cl and C-Br bonds to form the corresponding hydroxypyridine derivatives. The amino group at position 3 may also influence the rate of hydrolysis.

-

Oxidative Susceptibility: The amino group is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species. The pyridine ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening.

-

Photostability: Aromatic systems, particularly those containing halogens, can be susceptible to photodegradation.[11][12] Energy from UV or visible light may induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a cascade of degradation products.

Designing a Comprehensive Stability Study: A Workflow

A robust stability study is a multi-faceted investigation designed to reveal how a compound's quality changes over time under the influence of various environmental factors.[3] The workflow must be logical and self-validating.

Caption: Overall workflow for stability and degradation studies.

The Cornerstone: Stability-Indicating Analytical Method (SIAM) Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products.[13] For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[14][15]

Step-by-Step HPLC Method Development Protocol

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, water

-

Formic acid, ammonium acetate, potassium phosphate (or other suitable buffers)

-

HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Protocol:

-

Solubility and Wavelength Selection:

-

Determine the solubility of the compound in common HPLC solvents (e.g., water, acetonitrile, methanol). A diluent of 50:50 acetonitrile:water is a common starting point.

-

Using the PDA detector, scan a dilute solution of the compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.

-

-

Initial Screening of Mobile Phase and Column:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Run a gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to elute the main peak and any initial impurities. The goal is to achieve good retention and peak shape for the parent compound.

-

-

Method Optimization (Iterative Process):

-

Adjusting Gradient: If peaks are poorly resolved, adjust the gradient slope. A shallower gradient provides better resolution for closely eluting peaks.

-

Modifying pH: The amine group on the pyridine ring means the compound's charge state is pH-dependent. Analyze the compound using mobile phases with different pH values (e.g., pH 3 with formic acid, pH 7 with phosphate buffer) to see the effect on retention time and peak shape. A pH that keeps the analyte in a single ionic state is ideal.

-

Changing Organic Modifier: If acetonitrile does not provide adequate separation, substitute it with methanol. Methanol has different selectivity and may resolve co-eluting peaks.

-

-

Forced Degradation Sample Analysis:

-

Inject samples from the preliminary forced degradation studies (see Section 4). The primary goal here is to achieve peak purity .

-

Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The upslope, apex, and downslope of the peak should have identical UV spectra. If not, a degradant is co-eluting.

-

If co-elution occurs, further refine the method (gradient, pH, solvent) until baseline separation is achieved between the parent peak and all degradation products.

-

-

Method Validation: Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[4][16] The goal is to generate degradation products to support the development of the stability-indicating method and to elucidate degradation pathways.[17] A target degradation of 5-20% is generally considered optimal.[17]

General Protocol for Stress Studies

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

For each condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the vials to the stress conditions outlined below. Include a control sample stored at ambient temperature and protected from light.

-